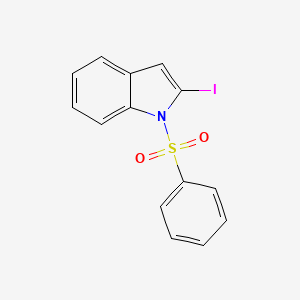

2-Iodo-1-(phenylsulfonyl)-1H-indole

Übersicht

Beschreibung

2-Iodo-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the iodo and phenylsulfonyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-indole typically involves the iodination of 1-(phenylsulfonyl)-1H-indole. One common method is the electrophilic iodination using iodine or iodides in the presence of an oxidizing agent. The reaction is usually carried out in a suitable solvent such as acetonitrile or dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-iodination or side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at position 2 undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids to form C2-arylindoles. This reaction is pivotal for constructing complex indole derivatives.

| Conditions | Catalyst/Base | Yield | Reference |

|---|---|---|---|

| Na₂CO₃, H₂O/MeCN, 110°C (MW) | PdCl₂(PPh₃)₂ | 100% | |

| Na₂CO₃, DME/H₂O, reflux | Pd(PPh₃)₄ | 72–95% |

Key Findings :

-

Microwave heating significantly accelerates reaction rates (e.g., 1.5 hours vs. 12–24 hours under conventional heating) .

-

The phenylsulfonyl group enhances stability during coupling by preventing undesired N–H reactivity .

Directed Ortho-Metalation (DoM)

The phenylsulfonyl group facilitates regioselective lithiation at C3 using strong bases, enabling further functionalization:

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a C3-lithiated intermediate.

-

Electrophilic Quenching : Addition of electrophiles (e.g., I₂, aldehydes) yields 2,3-disubstituted indoles.

| Electrophile | Product | Yield |

|---|---|---|

| I₂ | 2,3-Diiodo-1-(phenylsulfonyl)-1H-indole | 82% |

| DMF | 3-Formyl-2-iodo-1-(phenylsulfonyl)-1H-indole | 68% |

Deprotection of N1-Phenylsulfonyl Group

Removal of the sulfonyl group is achieved under mild conditions to regenerate the free indole NH:

Method : Treatment with tetrabutylammonium fluoride (TBAF) in THF at reflux .

Yield : 80–95% (e.g., conversion to 2-iodoindole) .

Mechanistic Insight :

-

The reaction proceeds via nucleophilic cleavage of the S–N bond, forming a sulfinate anion and the free indole .

Halogen Exchange Reactions

The C2 iodine can participate in halogen-metal exchange for further functionalization:

Example : Reaction with Grignard reagents (e.g., iPrMgCl) generates a magnesiated intermediate, which reacts with electrophiles like CO₂ or ketones to install carboxyl or alkyl groups .

Comparative Reactivity in Electrophilic Substitution

The phenylsulfonyl group deactivates the indole ring, but C3 remains reactive for electrophilic substitution when directed:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, BPO, CCl₄, reflux | 3-Bromo-2-iodo-1-(phenylsulfonyl)-1H-indole | 75% |

| Nitration | HNO₃, AcOH, 0°C | 3-Nitro derivative | 62% |

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

While the search results provide information on the synthesis and properties of "2-Iodo-1-(phenylsulfonyl)-1H-indole," detailed application data, comprehensive data tables, and well-documented case studies are not available in the provided search results. However, based on the available information, here’s what can be inferred regarding its applications and related research:

Synthesis and Use as an Intermediate

- Synthesis of Substituted Indoles The phenylsulfonyl group protects the indole nucleus, enabling the introduction of bromine at the 3-position and iodine at the 2-position. This protected indole can then be used in Suzuki-Miyaura cross-coupling reactions to synthesize 2-aryl, 3-aryl, and 2,3-diaryl substituted indoles .

- Pharmaceutical Intermediate 3-Iodo-1-(phenylsulfonyl)indole is used as a pharmaceutical intermediate . Similarly, it is reasonable to suggest that this compound may also be useful as a pharmaceutical intermediate.

Potential Applications

- Precursor in Nucleophilic Amination 2-Iodo-3-nitro-1-(phenylsulfonyl)indole reacts with amines to yield 2-amino-3-nitroindoles .

- Building Block for Bioactive Molecules The ability to modify the indole scaffold at the 2-position through iodination and subsequent cross-coupling suggests its utility in creating diverse bioactive molecules .

- Protecting Group Chemistry The phenylsulfonyl group is easy to remove and does not require harsh conditions, making it a valuable protecting group in synthesizing complex molecules .

Safety Information

Wirkmechanismus

The mechanism of action of 2-Iodo-1-(phenylsulfonyl)-1H-indole depends on its specific application. In the context of kinase inhibitors, the compound interacts with the active site of the enzyme, blocking its activity. The phenylsulfonyl group enhances binding affinity through hydrophobic interactions, while the iodine atom can participate in halogen bonding. The overall effect is the inhibition of kinase activity, which can modulate various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-(phenylsulfonyl)-1H-indole

- 2-Chloro-1-(phenylsulfonyl)-1H-indole

- 2-Fluoro-1-(phenylsulfonyl)-1H-indole

Uniqueness

2-Iodo-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. Additionally, the phenylsulfonyl group provides stability and enhances the compound’s binding affinity in biological applications.

Biologische Aktivität

2-Iodo-1-(phenylsulfonyl)-1H-indole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHINOS, which indicates the presence of iodine, a sulfonyl group, and an indole moiety. The compound's structure is pivotal in determining its reactivity and biological function.

Synthesis

The synthesis of this compound typically involves the iodination of indole derivatives followed by sulfonylation reactions. Various methods have been reported, including iodophor-catalyzed reactions in aqueous media, which offer environmentally friendly alternatives to traditional synthetic routes .

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerase II .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cancer Type | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast adenocarcinoma (MCF-7) | 15 | DNA intercalation |

| Ellipticine | Lymphosarcoma | 5 | Topoisomerase II inhibition |

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antibacterial therapies.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 0.125 |

Anti-inflammatory Properties

In vitro studies suggest that this compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the potential of indole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls, suggesting its efficacy as an anticancer agent.

- Antimicrobial Screening : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZMUFKINZILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440918 | |

| Record name | 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99275-44-2 | |

| Record name | 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.